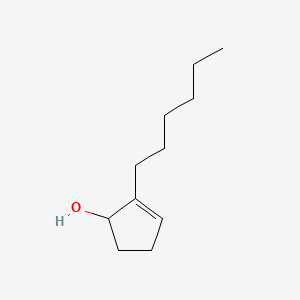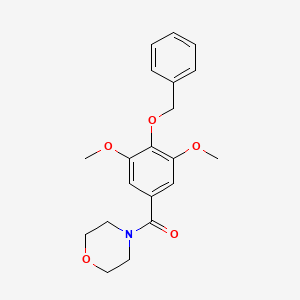
(Z,Z)-octa-3,5-dien-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z,Z)-octa-3,5-dien-2-one is an organic compound characterized by its unique structure featuring two conjugated double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z,Z)-octa-3,5-dien-2-one typically involves the use of specific reagents and catalysts to achieve the desired configuration. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the conjugated diene system. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes, such as catalytic hydrogenation or dehydrogenation, to ensure high yield and purity. These methods are optimized for cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(Z,Z)-octa-3,5-dien-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon (Pd/C) to produce saturated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, often using reagents like Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution at room temperature.
Reduction: Hydrogen gas (H₂) with Pd/C catalyst under mild pressure.
Substitution: Grignard reagents in anhydrous ether at low temperatures.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Alcohols or other substituted derivatives.
Aplicaciones Científicas De Investigación
(Z,Z)-octa-3,5-dien-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which (Z,Z)-octa-3,5-dien-2-one exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways can vary depending on the specific application and target organism.
Comparación Con Compuestos Similares
Similar Compounds
(E,E)-octa-3,5-dien-2-one: Another isomer with different spatial arrangement of double bonds.
Hexa-2,4-dien-1-one: A shorter chain analog with similar conjugated diene system.
Deca-3,5-dien-2-one: A longer chain analog with extended carbon chain.
Uniqueness
(Z,Z)-octa-3,5-dien-2-one is unique due to its specific double bond configuration, which can influence its reactivity and interaction with other molecules. This configuration can lead to distinct chemical and biological properties compared to its isomers and analogs.
Propiedades
Fórmula molecular |
C8H12O |
|---|---|
Peso molecular |
124.18 g/mol |
Nombre IUPAC |
(3Z,5Z)-octa-3,5-dien-2-one |
InChI |
InChI=1S/C8H12O/c1-3-4-5-6-7-8(2)9/h4-7H,3H2,1-2H3/b5-4-,7-6- |
Clave InChI |
LWRKMRFJEUFXIB-RZSVFLSASA-N |
SMILES isomérico |
CC/C=C\C=C/C(=O)C |
SMILES canónico |
CCC=CC=CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


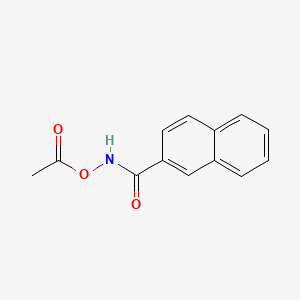



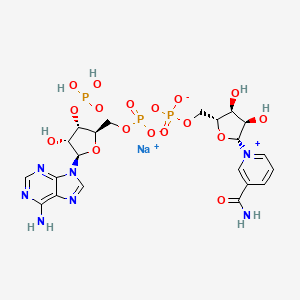
![N-[(2-chloro-6,7-dimethylquinolin-3-yl)methyl]-N-(2-methoxyethyl)propanamide](/img/structure/B13809981.png)
![Androst-5-en-17-one,7-hydroxy-3-[(1-oxohexyl)oxy]-,(3beta)-(9CI)](/img/structure/B13809982.png)
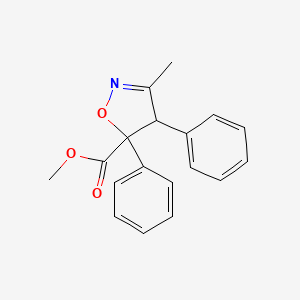

![7a-Ethoxy-6-methyl-2,3,5,7a-tetrahydrofuro[2,3-b]pyridine-3a(4H)-carbonitrile](/img/structure/B13810005.png)


